

A Technical Guide to rac-Mephenytoin-d3: Properties, Metabolism, and Analytical Applications

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Compound of Interest

Compound Name: *rac Mephenytoin-d3*

Cat. No.: *B563041*

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This technical guide provides a comprehensive overview of the chemical and physical properties of rac-Mephenytoin-d3, its metabolic fate, and its application in analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development and metabolic research.

Chemical and Physical Properties

rac-Mephenytoin-d3, the deuterated analog of Mephenytoin, serves as a crucial internal standard in bioanalytical assays due to its mass difference from the parent compound, while retaining similar chemical properties.

Chemical Identifiers and Molecular Properties

A summary of the key chemical identifiers and molecular properties for rac-Mephenytoin-d3 is presented in Table 1.

Property	Value	Source
IUPAC Name	5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione	[1][2]
CAS Number	1185101-86-3	[1][2]
Molecular Formula	C ₁₂ H ₁₁ D ₃ N ₂ O ₂	[2]
Molecular Weight	221.27 g/mol	[1][2]
Canonical SMILES	<chem>CCC1(C(=O)N(C(=O)N1)C([2H])([2H])[2H])C2=CC=CC=C2</chem>	[1]
InChI	InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3	[1]
Appearance	White Solid	[2]

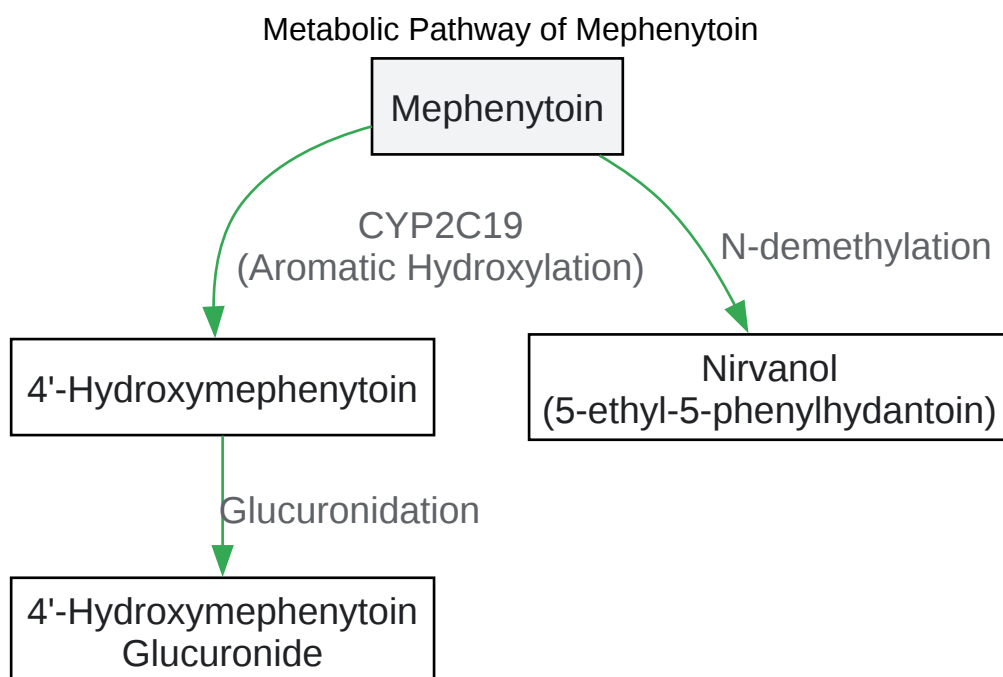
Physicochemical Properties

While specific experimental data for the melting and boiling points of rac-Mephenytoin-d3 are not readily available in the literature, computed properties and data for the non-deuterated parent compound and its metabolites provide valuable insights. Solubility information for related compounds is also provided for reference.

Property	Value	Notes	Source
XLogP3	1.5	Computed	[1]
Polar Surface Area	49.4 Å ²	Computed	[1]
Storage Temperature	2-8°C Refrigerator	[2]	
Solubility of (S)-Mephenytoin	Ethanol: ~15 mg/mL DMSO: ~25 mg/mL DMF: ~25 mg/mL DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL	For the non-deuterated enantiomer.	[3]
Solubility of (±)4-Hydroxymephenytoin	Ethanol: ~15 mg/mL DMSO: ~25 mg/mL DMF: ~25 mg/mL DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL	For the non-deuterated hydroxylated metabolite.	[4]

Metabolism of Mephenytoin

The metabolic pathway of Mephenytoin is well-characterized and primarily involves aromatic hydroxylation and N-demethylation, catalyzed by cytochrome P450 enzymes, particularly CYP2C19.[3][5] The major metabolite is 4'-hydroxymephenytoin.[6] Another significant metabolite is Nirvanol (5-ethyl-5-phenylhydantoin), formed through N-demethylation.[7] The metabolic pathway is illustrated in the diagram below.



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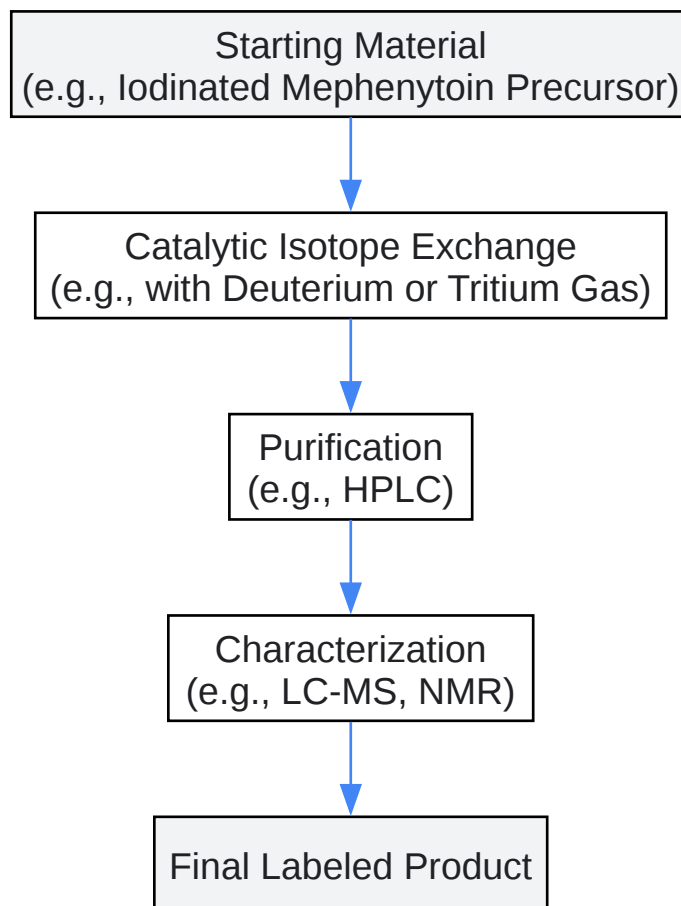
Caption: Metabolic Pathway of Mephenytoin.

Experimental Protocols

Synthesis of Isotopically Labeled Mephenytoin

While a specific protocol for the synthesis of rac-Mephenytoin-d3 is not detailed in the available literature, the synthesis of tritiated (S)-mephenytoin provides a relevant methodology that can be adapted.^[8] The general workflow for such a synthesis is outlined below.

General Workflow for Labeled Mephenytoin Synthesis



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Caption: Generalized Synthesis Workflow.

Methodology:

- **Precursor Synthesis:** A suitable precursor, such as an iodinated derivative of Mephenytoin, is synthesized. For deuteration at the N-methyl group, a precursor without the methyl group would be used, followed by methylation with a deuterated methylating agent.
- **Isotopic Labeling:** The precursor undergoes a catalytic reaction with a source of the isotope. For N-methylation, this would involve reaction with deuterated methyl iodide (CD_3I) in the

presence of a base.

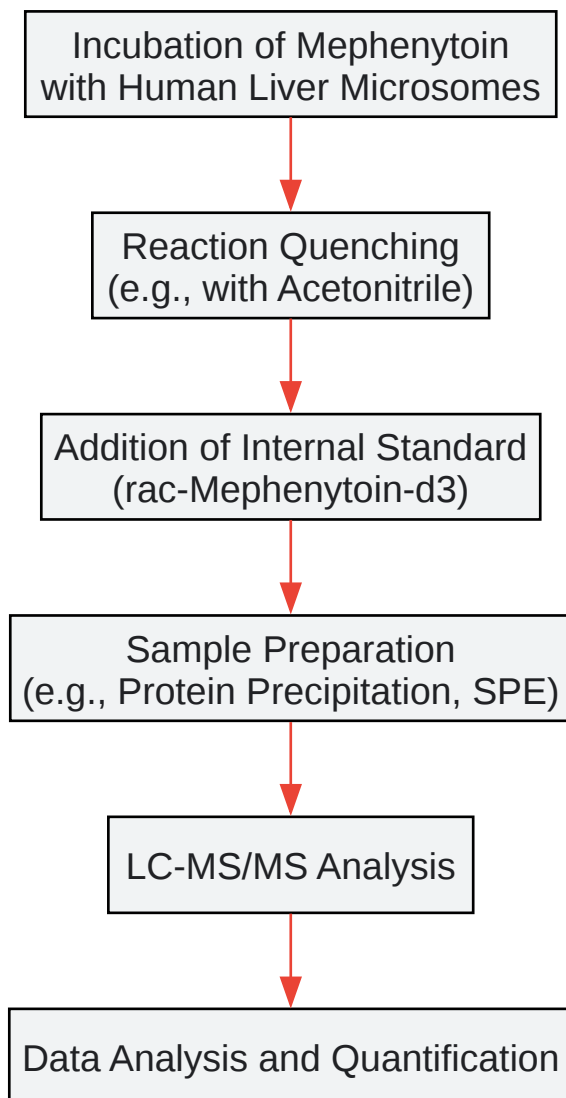
- **Purification:** The crude product is purified to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a common method for achieving high purity.[8]
- **Characterization:** The final product's identity and isotopic purity are confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the position of the deuterium labels.

Quantification of Mephenytoin Metabolites using rac-Mephenytoin-d3 as an Internal Standard

rac-Mephenytoin-d3 is frequently used as an internal standard for the quantification of Mephenytoin and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a standard method for in vitro drug metabolism studies, such as assessing CYP2C19 enzyme activity.

Experimental Workflow:

LC-MS/MS Workflow for CYP2C19 Activity Assay



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Caption: LC-MS/MS Analytical Workflow.

Methodology:

- Sample Preparation:

- Incubate the substrate (Mephenytoin) with human liver microsomes in the presence of NADPH to initiate the metabolic reaction.
- Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.
- Add a known concentration of the internal standard, rac-Mephenytoin-d3, to all samples, calibrators, and quality controls.
- Perform protein precipitation by centrifugation to remove precipitated proteins.
- The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
- LC-MS/MS Analysis:
 - Chromatography: Separate the analytes using a suitable C18 reversed-phase HPLC column with a gradient elution of mobile phases, typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.
 - Mass Spectrometry: Detect the parent and product ions for both the analyte (e.g., 4'-hydroxymephenytoin) and the internal standard (rac-Mephenytoin-d3) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass transitions would be specific for each compound.
- Data Analysis:
 - Quantify the amount of the metabolite formed by calculating the peak area ratio of the analyte to the internal standard.
 - Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard to determine the concentration of the metabolite in the experimental samples.

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